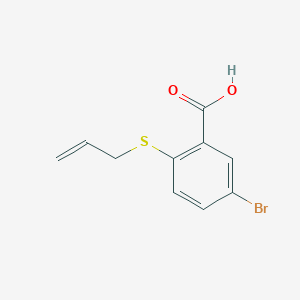

Benzoic acid, 5-bromo-2-(2-propenylthio)-

Description

Contextualization within Organosulfur Chemistry and Halogenated Benzoic Acid Derivatives

The subject compound is a significant example within the domain of organosulfur chemistry, which focuses on the synthesis and properties of organic compounds containing sulfur. chemicalbook.com The thioether linkage, specifically an allyl thioether, is a key feature of this molecule. Organosulfur compounds are ubiquitous in nature and are integral to a variety of biological processes and pharmaceutical agents.

Simultaneously, this molecule is a halogenated derivative of benzoic acid. Halogenated benzoic acids are a critical class of compounds in organic synthesis, often serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and other high-value chemicals. nih.gov The presence of a bromine atom on the benzene (B151609) ring significantly influences the electronic properties of the molecule and provides a reactive handle for further chemical transformations. For instance, compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2-methylbenzoic acid are known precursors in the synthesis of various therapeutic agents. ppor.aznih.govresearchgate.net

Overview of Structural Features and Functional Groups

The molecular structure of "Benzoic acid, 5-bromo-2-(2-propenylthio)-" is characterized by a benzene ring substituted with three distinct functional groups: a carboxylic acid group, a bromine atom, and an allylthio group.

The benzoic acid moiety consists of a benzene ring attached to a carboxyl functional group. nih.gov This group imparts acidic properties to the molecule and can participate in a wide range of chemical reactions, including esterification, amidation, and reduction.

The bromine atom , positioned at the 5th carbon of the benzoic acid ring, is an electron-withdrawing group that influences the reactivity of the aromatic ring and the acidity of the carboxyl group. Its presence is pivotal for cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The 2-(2-propenylthio)- or allylthio group is a thioether where the sulfur atom is attached to both the benzene ring and an allyl group. The allyl group itself contains a reactive double bond, making it susceptible to a variety of addition and rearrangement reactions. The thioether linkage is also significant, as it can be oxidized to sulfoxides and sulfones, thereby offering a pathway to further functionalization.

A proposed synthesis for "Benzoic acid, 5-bromo-2-(2-propenylthio)-" could involve the reaction of a suitable brominated thiosalicylic acid derivative with an allyl halide. A general method for preparing 2-alkylthio benzoic acid derivatives involves the reaction of a halogenated benzoic acid with an appropriate thiol. For instance, 2-mercaptobenzoic acid can be reacted with allyl bromide to form 2-(allylthio)benzoic acid. A plausible route to the target molecule could therefore start from 5-bromo-2-mercaptobenzoic acid and its subsequent reaction with allyl bromide.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C10H9BrO2S |

| Molecular Weight | 273.15 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like DMSO and methanol (B129727) |

| Spectroscopy | Predicted Chemical Shifts (δ) |

|---|---|

| ¹H NMR | Aromatic protons (Ar-H) would likely appear in the range of 7.0-8.0 ppm. The allyl protons would show characteristic signals: the -S-CH₂- protons around 3.5-4.0 ppm, the =CH- proton as a multiplet around 5.8-6.2 ppm, and the =CH₂ protons as two distinct signals around 5.0-5.4 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a higher chemical shift, typically >10 ppm. |

| ¹³C NMR | The carbon of the carboxyl group (C=O) would be expected around 165-175 ppm. Aromatic carbons would appear in the 120-140 ppm range. The carbons of the allyl group would be observed with the -S-CH₂- carbon around 35-40 ppm, and the vinyl carbons (=CH- and =CH₂) in the 115-135 ppm region. |

Historical Perspective and Initial Discoveries of Related Chemical Motifs

The study of benzoic acid and its derivatives dates back to the 16th century. nih.gov The isolation and characterization of various substituted benzoic acids have been a cornerstone of organic chemistry for over a century. The development of synthetic methods for halogenation and other substitutions on the benzene ring in the 19th and 20th centuries paved the way for the creation of a vast library of these compounds.

The chemistry of organosulfur compounds also has a rich history, with the discovery of thiols and thioethers in the 19th century. The development of methods for forming carbon-sulfur bonds has been a continuous area of research. The synthesis of thioethers through the reaction of thiols with alkyl halides is a classic and widely used method. The specific motif of an allyl thioether has been of interest due to the unique reactivity of the allyl group.

Structure

3D Structure

Properties

CAS No. |

62176-43-6 |

|---|---|

Molecular Formula |

C10H9BrO2S |

Molecular Weight |

273.15 g/mol |

IUPAC Name |

5-bromo-2-prop-2-enylsulfanylbenzoic acid |

InChI |

InChI=1S/C10H9BrO2S/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13) |

InChI Key |

QKCADNXMBVEPGO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSC1=C(C=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzoic Acid, 5 Bromo 2 2 Propenylthio and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target compound identifies two primary disconnection points that form the basis of logical synthetic pathways. The key bonds to consider for disconnection are the aryl thioether bond (C-S) and the aryl-bromo bond (C-Br).

Disconnection 1: C-S Bond: Breaking the bond between the aromatic ring and the sulfur atom leads to two key synthons: a 5-bromo-2-halobenzoic acid derivative (where the halogen is a good leaving group) and an allyl thiol anion, or alternatively, a 5-bromo-2-mercaptobenzoic acid intermediate and an allyl halide. This is the most common and direct approach.

Disconnection 2: C-Br Bond: Cleaving the carbon-bromine bond suggests a synthesis starting from 2-(allylthio)benzoic acid, which would then undergo electrophilic aromatic substitution (bromination) to introduce the bromine atom at the 5-position.

These disconnections give rise to two primary forward synthetic strategies:

Pathway A: Beginning with a molecule already containing the bromo- and carboxyl- functionalities on the benzene (B151609) ring, such as 2,5-dibromobenzoic acid , followed by the introduction of the allylthio group.

Pathway B: Starting with a pre-formed thioether, such as 2-(2-propenylthio)benzoic acid , and subsequently introducing the bromo group. A variation involves starting with 2-mercaptobenzoic acid , introducing the bromine, and then adding the allyl group.

Precursor Identification and Availability

The feasibility of any synthetic route is highly dependent on the accessibility of its starting materials. For the synthesis of Benzoic acid, 5-bromo-2-(2-propenylthio)- , the key precursors are readily available from various chemical suppliers.

| Precursor Name | CAS Number | Availability |

| 2,5-Dibromobenzoic acid | 610-71-9 | Commercially Available nacchemical.comthermofisher.comsigmaaldrich.comtcichemicals.combldpharm.com |

| 5-Bromo-2-mercaptobenzoic acid | 61954-80-1 | Commercially Available bldpharm.comchemicalbook.comechemi.com |

| 2-Mercaptobenzoic acid (Thiosalicylic acid) | 147-93-3 | Widely Available |

| Allyl bromide (3-Bromopropene) | 106-95-6 | Widely Available |

The commercial availability of 5-Bromo-2-mercaptobenzoic acid offers the most direct route to the target compound, significantly simplifying the synthetic process. bldpharm.comchemicalbook.com

Multi-Step Synthesis Pathways

Based on the retrosynthetic analysis and precursor availability, several detailed multi-step pathways can be proposed. A highly practical approach begins with a commercially available, pre-functionalized benzene ring.

The most straightforward synthesis would involve the direct S-alkylation of 5-Bromo-2-mercaptobenzoic acid . However, to prevent unwanted side reactions, protection of the carboxylic acid group is often necessary.

A Plausible Synthetic Route:

Protection: The carboxylic acid of 5-Bromo-2-mercaptobenzoic acid is first converted to an ester (e.g., a methyl or ethyl ester) to prevent its acidic proton from interfering with the basic conditions of the subsequent alkylation step.

S-Alkylation: The resulting ester intermediate is then reacted with allyl bromide in the presence of a mild base to form the thioether linkage.

Deprotection: The ester is hydrolyzed back to a carboxylic acid to yield the final product, Benzoic acid, 5-bromo-2-(2-propenylthio)- .

If starting from a non-brominated precursor like 2-mercaptobenzoic acid , the bromo moiety must be introduced. Electrophilic aromatic substitution is the standard method.

Direct Bromination: The benzene ring of a 2-mercaptobenzoic acid derivative can be brominated. The thiol and carboxylic acid groups are ortho, para-directing. However, the thiol group is sensitive to oxidation by bromine. Therefore, both the thiol and carboxylic acid functional groups would typically be protected before bromination.

Bromination of Related Precursors: Methods for the bromination of similar benzoic acid derivatives are well-documented. For instance, 2-methylbenzoic acid can be brominated at the 5-position using reagents like N-bromosuccinimide (NBS) in sulfuric acid or bromine in sulfuric acid. chemicalbook.comgoogle.com A similar strategy could be adapted for a protected thiosalicylic acid derivative.

The creation of the C-S bond is a critical step. Two primary strategies are viable:

S-Alkylation: This is the most common method for forming thioethers. It involves the reaction of a thiolate with an alkyl halide. In this context, the thiolate of 5-bromo-2-mercaptobenzoic acid (or its ester) acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in an SN2 reaction. This reaction is typically carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate. commonorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): An alternative route starts with 2,5-dibromobenzoic acid . The bromine atom at the C-2 position is activated towards nucleophilic substitution by the electron-withdrawing carboxylic acid group ortho to it. Reaction with an allyl thiol nucleophile (such as sodium allyl thiolate), potentially aided by a copper catalyst, could displace the C-2 bromine to form the desired thioether. nih.govbohrium.com The selectivity for substitution at C-2 over C-5 is generally high due to the ortho-activation.

The introduction of the 2-propenyl (allyl) group is accomplished during the formation of the thioether linkage.

Reagent: The standard reagent for this transformation is an allyl halide, most commonly allyl bromide or allyl chloride . Allyl bromide is generally more reactive.

Mechanism: The reaction proceeds via nucleophilic substitution, where the sulfur atom of the thiol or thiolate attacks the methylene (B1212753) carbon of the allyl halide, displacing the bromide leaving group.

In multi-step syntheses, it is often essential to temporarily block or "protect" reactive functional groups to prevent them from undergoing undesired reactions. nih.gov The carboxylic acid group in the target molecule's synthesis pathway is a prime candidate for protection, especially when basic reagents are used for thioether formation.

Common Protection Strategies:

| Protecting Group | Protection Method | Deprotection Conditions | Stability & Notes |

| Methyl Ester | Reaction with methanol (B129727) and an acid catalyst (e.g., H₂SO₄) or with diazomethane (B1218177). | Saponification with aqueous base (e.g., NaOH, KOH) followed by acidic workup. | Stable to mildly acidic and neutral conditions. thermofisher.com |

| Ethyl Ester | Reaction with ethanol (B145695) and an acid catalyst (Fischer esterification). | Saponification with aqueous base (e.g., NaOH, KOH) followed by acidic workup. | Similar to methyl ester, widely used. |

| Benzyl (B1604629) Ester | Reaction with benzyl alcohol and an acid catalyst, or with benzyl bromide and a base. | Catalytic hydrogenolysis (H₂, Pd/C). | Stable to acidic and basic conditions, allowing for orthogonal deprotection. thermofisher.com |

| tert-Butyl Ester | Reaction with isobutylene (B52900) and an acid catalyst. | Treatment with a strong acid (e.g., trifluoroacetic acid, HCl) in an anhydrous solvent. | Stable to basic conditions and hydrogenolysis. thermofisher.com |

For the synthesis of Benzoic acid, 5-bromo-2-(2-propenylthio)- , converting the carboxylic acid to a methyl or ethyl ester at the beginning of the sequence is a practical choice. After the S-alkylation step, the ester can be easily hydrolyzed under basic conditions to regenerate the carboxylic acid and yield the final product.

Optimization of Reaction Conditions and Yield Enhancement

Optimization of the bromination step is crucial for maximizing the yield of the desired 5-bromo isomer. For the related synthesis of 5-bromo-2-alkylbenzoic acids , various conditions have been explored. The choice of brominating agent, solvent, and catalyst significantly impacts the regioselectivity and efficiency of the reaction. For instance, the use of N-bromosuccinimide (NBS) in a sulfuric acid system is a common method for the bromination of 2-chlorobenzoic acid. google.comgoogle.com However, this can lead to the formation of isomeric impurities, such as 4-bromo-2-chlorobenzoic acid. patsnap.com The selectivity of this bromination can often be improved by carefully controlling the reaction temperature and the addition rate of the brominating agent. chemicalbook.com

To suppress the formation of unwanted isomers and improve the yield of the 5-bromo product, the use of specific catalysts has been investigated. For the synthesis of 5-bromo-2-chlorobenzoic acid , the addition of a catalyst containing sulfur in a reducing state, such as sodium sulfide (B99878) or sodium sulfite, has been shown to inhibit the formation of the 4-bromo isomer. google.com Another approach involves the use of a protective group strategy. For example, 2-chlorobenzoic acid can be converted to a more complex intermediate to direct the bromination to the desired position before deprotection. patsnap.com

The second key step, the introduction of the 2-propenylthio group, is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. In an SNAr reaction, a suitable precursor like 2,5-dibromobenzoic acid can be reacted with allyl mercaptan in the presence of a base. Optimization of this step would involve screening different bases, solvents, and reaction temperatures to maximize the substitution at the 2-position while minimizing side reactions.

For more complex analogs, palladium-catalyzed C–S cross-coupling reactions offer a versatile method for the formation of aryl thioethers. acs.org Optimization of these reactions involves the careful selection of the palladium catalyst, ligands, base, and solvent.

A summary of potential optimization strategies for key reaction steps is presented in the table below.

| Reaction Step | Parameter to Optimize | Conditions/Reagents Explored | Desired Outcome |

| Bromination | Brominating Agent | Bromine, N-Bromosuccinimide (NBS) | High regioselectivity for the 5-position |

| Catalyst | Iron powder, Sulfuric acid, Sodium sulfide | Inhibition of isomer formation | |

| Solvent | Sulfuric acid, Dichloromethane, Acetic acid-water | Improved reaction rate and selectivity | |

| Temperature | 10-50 °C | Control of side reactions | |

| Thioetherification | Reaction Type | Nucleophilic Aromatic Substitution, Pd-catalyzed C-S coupling | High yield of the desired thioether |

| Base (for SNAr) | Potassium carbonate, Sodium hydride | Efficient deprotonation of the thiol | |

| Catalyst/Ligand (for coupling) | Palladium complexes, various phosphine (B1218219) ligands | High catalytic activity and selectivity | |

| Solvent | DMF, Dioxane, Toluene (B28343) | Good solubility of reactants and compatibility with reagents |

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for fine chemicals and pharmaceutical intermediates. The synthesis of Benzoic acid, 5-bromo-2-(2-propenylthio)- and its analogs can be made more sustainable by incorporating greener methodologies.

One key area for improvement is the development of thiol-free synthetic routes for aryl thioethers. acs.org Traditional methods often rely on the use of odorous and volatile thiols, which pose environmental and safety concerns. An alternative approach involves the reaction of diaryliodonium salts with xanthate salts, which are readily prepared from the corresponding alcohols and carbon disulfide. This method avoids the direct handling of mercaptans. acs.org

Another green strategy focuses on the use of more environmentally benign solvents and catalysts. For instance, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully employed as a green and reusable medium for the synthesis of thiazole (B1198619) derivatives, a class of sulfur-containing heterocycles. researchgate.net Similar approaches could potentially be adapted for the synthesis of aryl thioethers. The use of microwave irradiation or ultrasound can also contribute to greener syntheses by reducing reaction times and energy consumption. researchgate.net

The development of recyclable catalysts is another cornerstone of green chemistry. Porous poly(aryl thioether)s have been synthesized using a reversible Pd-catalyzed C–S/C–S metathesis reaction. acs.org While this specific example relates to polymer synthesis, the underlying principle of using recyclable catalysts for C-S bond formation is highly relevant.

Sustainable routes can also be explored by utilizing renewable starting materials. While the direct synthesis of Benzoic acid, 5-bromo-2-(2-propenylthio)- from biomass is not straightforward, the broader field of converting bio-based feedstocks into valuable chemicals is rapidly advancing. researchgate.net For example, lignin, a component of lignocellulosic biomass, is a rich source of aromatic compounds that could potentially serve as precursors for specialty chemicals.

The table below summarizes some green chemistry approaches applicable to the synthesis of the target compound and its analogs.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Safer Reagents | Thiol-free synthesis using xanthate salts acs.org | Avoids the use of volatile and odorous thiols. |

| Use of Greener Solvents | Deep eutectic solvents (e.g., choline chloride/glycerol) researchgate.net | Reusable, biodegradable, and low toxicity solvents. |

| Energy Efficiency | Microwave-assisted or ultrasound-mediated reactions researchgate.net | Reduced reaction times and energy consumption. |

| Catalysis | Use of recyclable catalysts (e.g., porous polymers) acs.org | Reduces catalyst waste and cost. |

| Use of Renewable Feedstocks | Exploration of bio-based aromatic precursors researchgate.net | Reduces reliance on fossil fuels. |

By integrating these green chemistry principles, the synthesis of Benzoic acid, 5-bromo-2-(2-propenylthio)- can be made more environmentally friendly and sustainable.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of Benzoic Acid, 5 Bromo 2 2 Propenylthio

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Benzoic acid, 5-bromo-2-(2-propenylthio)- , a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy for Proton Environment Characterization

The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at position 6 (H-6), situated between the carboxylic acid and the allylthio group, is expected to be a doublet. The proton at position 4 (H-4), deshielded by the bromine atom, would likely appear as a doublet of doublets due to coupling with H-3 and H-6. The proton at position 3 (H-3) would also be a doublet, coupling with H-4.

The allyl group would present a characteristic set of signals. The methylene (B1212753) protons adjacent to the sulfur atom (-S-CH₂-) are expected to appear as a doublet. The vinylic proton (-CH=) would likely be a complex multiplet due to coupling with both the adjacent methylene and the terminal vinyl protons. The terminal vinylic protons (=CH₂) would show two distinct signals, each appearing as a doublet of doublets, corresponding to the cis and trans protons relative to the other vinylic proton. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | 10.0 - 13.0 | br s | - |

| H-6 | 7.8 - 8.1 | d | ~2.0 |

| H-4 | 7.6 - 7.9 | dd | ~8.5, ~2.0 |

| H-3 | 7.3 - 7.6 | d | ~8.5 |

| -CH= | 5.8 - 6.1 | m | - |

| =CH₂ (trans) | 5.1 - 5.4 | dd | ~17.0, ~1.5 |

| =CH₂ (cis) | 5.0 - 5.3 | dd | ~10.0, ~1.5 |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show ten distinct signals, one for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at a characteristic downfield shift. The six aromatic carbons will have distinct chemical shifts influenced by their substituents (bromo, allylthio, and carboxyl groups). The three carbons of the allyl group will also show characteristic signals, with the terminal vinyl carbon (=CH₂) being the most shielded of the three.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 170 |

| C-2 | 140 - 145 |

| C-5 | 118 - 123 |

| C-1 | 130 - 135 |

| C-4 | 135 - 140 |

| C-6 | 128 - 133 |

| C-3 | 125 - 130 |

| -CH= | 130 - 135 |

| =CH₂ | 115 - 120 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To confirm the assignments made from the 1D NMR spectra, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be expected between H-3 and H-4, and between H-4 and H-6 on the aromatic ring. In the allyl group, correlations would be seen between the -S-CH₂- protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the aromatic C-H pairs (C-3/H-3, C-4/H-4, C-6/H-6) and the carbons and protons of the allyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different fragments of the molecule. For example, correlations from the -S-CH₂- protons to the aromatic C-2 and the vinylic -CH= would confirm the thioether linkage. Correlations from H-6 to the carbonyl carbon (C=O) and C-2 would solidify the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

IR and Raman spectroscopy provide complementary information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of Benzoic acid, 5-bromo-2-(2-propenylthio)- is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer, which is a hallmark of this functional group. A strong, sharp absorption band for the C=O (carbonyl) stretching of the carboxylic acid is anticipated around 1700 cm⁻¹. The spectrum would also feature aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. The allyl group would contribute to C-H stretching vibrations and a C=C stretching vibration around 1640 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be expected to strongly show the S-C and C=C stretching vibrations of the allylthio group, as well as the aromatic ring vibrations. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Predicted IR and Raman Active Vibrational Modes

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| Aromatic C-H stretch | 3050-3100 | 3050-3100 | Medium |

| Alkenyl C-H stretch | 3000-3100 | 3000-3100 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | 1680-1710 | Strong (IR) |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 | Medium-Strong |

| Alkenyl C=C stretch | 1630-1650 | 1630-1650 | Medium, Strong (Raman) |

| C-O stretch | 1200-1300 | Weak | Strong (IR) |

| S-C stretch | 600-800 | 600-800 | Medium, Strong (Raman) |

Mass Spectrometric Characterization Methodologies

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For Benzoic acid, 5-bromo-2-(2-propenylthio)- (C₁₀H₉BrO₂S), the theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O, ³²S). This experimental value would be compared to the theoretical mass to confirm the molecular formula. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, which would have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted HRMS Data

| Ion | Theoretical m/z (for ⁷⁹Br) | Theoretical m/z (for ⁸¹Br) |

|---|---|---|

| [M+H]⁺ | 288.9585 | 290.9564 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful tool for elucidating the structure of molecules by analyzing the mass-to-charge ratio (m/z) of ions and their fragments. In the analysis of Benzoic acid, 5-bromo-2-(2-propenylthio)-, electron ionization (EI) would likely be employed, leading to the formation of a molecular ion ([M]⁺) and subsequent characteristic fragment ions. The presence of bromine is readily identified by the isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in doublet peaks for bromine-containing fragments.

The molecular weight of Benzoic acid, 5-bromo-2-(2-propenylthio)- (C₁₀H₉BrO₂S) is approximately 288.0 g/mol for the ⁷⁹Br isotope and 290.0 g/mol for the ⁸¹Br isotope. The mass spectrum would be expected to show a molecular ion peak cluster at m/z 288/290.

Key fragmentation pathways can be predicted based on the structure:

Loss of the allyl group: A primary fragmentation would be the cleavage of the sulfur-allyl bond, leading to the loss of the allyl radical (•CH₂CH=CH₂), resulting in a significant fragment ion.

[C₁₀H₉BrO₂S]⁺• → [C₇H₅BrO₂S]⁺ + •C₃H₅

Loss of the carboxyl group: Decarboxylation, a common fragmentation for benzoic acids, would lead to the loss of a carboxyl radical (•COOH) or carbon dioxide (CO₂) after rearrangement. docbrown.info

[C₁₀H₉BrO₂S]⁺• → [C₉H₉BrS]⁺• + COOH

Alpha-cleavage of the thioether: Cleavage of the bond between the aromatic ring and the sulfur atom.

[C₁₀H₉BrO₂S]⁺• → [C₆H₄BrCOOH]⁺• + •SC₃H₅

McLafferty Rearrangement: While less direct, rearrangements involving the carboxylic acid and the allyl group could lead to more complex fragmentation patterns.

A table of predicted major fragments is presented below.

| Predicted Fragment Ion | Proposed Structure/Loss |

| [C₁₀H₉BrO₂S]⁺• (Molecular Ion) | Intact molecule with one electron removed |

| [C₇H₅BrO₂S]⁺ | Loss of allyl radical (•C₃H₅) |

| [C₉H₈BrS]⁺ | Loss of formic acid (HCOOH) via rearrangement |

| [C₆H₄BrS]⁺• | Subsequent loss of COOH and C₃H₅ |

| [C₆H₅Br]⁺• | Loss of the entire -S-C₃H₅ and -COOH groups |

| [C₃H₅S]⁺ | Allylthio cation |

| [COOH]⁺ | Carboxyl cation. docbrown.info |

These predicted fragmentation patterns provide a detailed fingerprint for the positive identification of Benzoic acid, 5-bromo-2-(2-propenylthio)-.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are indispensable for separating the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the premier method for the purity analysis of non-volatile compounds like Benzoic acid, 5-bromo-2-(2-propenylthio)-. A reversed-phase HPLC (RP-HPLC) method would be most suitable. sigmaaldrich.comhelixchrom.com The development of a robust HPLC method would involve the optimization of several parameters.

A potential starting point for method development is outlined in the following table, based on common methods for benzoic acid derivatives. sielc.comsielc.comthaiscience.info

Interactive HPLC Method Parameters Table

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., Ascentis® RP-Amide, 15 cm × 4.6 mm, 5 µm) sigmaaldrich.com | Provides good retention and separation for aromatic and moderately polar compounds. |

| Mobile Phase | Acetonitrile (B52724) and water (with 0.1% formic or trifluoroacetic acid) sigmaaldrich.comsielc.com | The organic modifier (acetonitrile) elutes the compound, while the acidic modifier suppresses the ionization of the carboxylic acid to ensure good peak shape. |

| Elution Mode | Gradient elution (e.g., starting with 50% acetonitrile and increasing to 95% over 20 minutes) | To ensure elution of the target compound as well as any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min sigmaaldrich.com | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 35 °C sigmaaldrich.com | To ensure reproducible retention times and improve peak symmetry. |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) | The aromatic ring and conjugated system will have strong UV absorbance. A DAD allows for the acquisition of the UV spectrum of the peak for identity confirmation. |

| Injection Volume | 10 µL sigmaaldrich.com | A typical volume for analytical HPLC. |

This method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to establish it as a reliable quality control tool.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Direct analysis of Benzoic acid, 5-bromo-2-(2-propenylthio)- by GC-MS is challenging due to the low volatility of the carboxylic acid group. researchgate.netjournalijar.com To make the compound amenable to GC analysis, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl ester. This can be achieved by reaction with a methylating agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane).

Once derivatized, the resulting methyl 5-bromo-2-(2-propenylthio)benzoate can be analyzed by GC-MS.

Interactive GC-MS Method Parameters Table

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas standard for GC-MS. |

| Inlet Temperature | 250 °C | To ensure rapid volatilization of the derivatized analyte. |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature gradient to separate compounds with different boiling points. |

| MS Transfer Line | 280 °C | To prevent condensation of the analyte before entering the mass spectrometer. |

| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-500 | To detect the molecular ion of the derivative and its fragments. |

The resulting mass spectrum of the derivative would provide complementary structural information to the direct analysis of the parent acid.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. sigmaaldrich.com For the synthesis of Benzoic acid, 5-bromo-2-(2-propenylthio)-, which could be prepared from 5-bromo-2-mercaptobenzoic acid and an allyl halide, TLC can be used to track the consumption of the starting materials and the formation of the product.

Interactive TLC Method Parameters Table

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates sigmaaldrich.com | A polar stationary phase suitable for separating compounds of varying polarity. |

| Mobile Phase | A mixture of a non-polar solvent and a polar solvent (e.g., Hexane:Ethyl Acetate 7:3 with a few drops of acetic acid) | The ratio can be adjusted to achieve good separation (Rf values between 0.2 and 0.8). The acetic acid suppresses the deprotonation of the carboxylic acid, reducing streaking. |

| Application | Spot co-application of starting material and reaction mixture | Allows for direct comparison of the spots. |

| Visualization | UV light at 254 nm sigmaaldrich.com | The aromatic rings of the starting material and product will be UV active, appearing as dark spots. |

By observing the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value over time, the reaction can be monitored until completion.

Mechanistic Investigations of Chemical Transformations Involving Benzoic Acid, 5 Bromo 2 2 Propenylthio

Reactivity of the Aryl Bromine Moiety

The aryl bromine bond is a key site for functionalization, enabling a variety of synthetic transformations. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring, namely the electron-withdrawing carboxylic acid group and the sulfur-containing thioether group.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the displacement of the bromide ion. These reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglumenlearning.comlibretexts.org In the case of "Benzoic acid, 5-bromo-2-(2-propenylthio)-," the carboxylic acid group (in its carboxylate form under basic conditions) and the thioether group are not strong activating groups for SNAr. However, the collective electron-withdrawing effect of these groups, particularly the carboxylic acid, could facilitate substitution under forcing conditions with a strong nucleophile.

The SNAr mechanism proceeds in two steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate. libretexts.org The aromaticity of the ring is temporarily lost during this step. uomustansiriyah.edu.iq

Elimination of the leaving group: The aromaticity is restored by the departure of the bromide ion. uomustansiriyah.edu.iq

For aryl halides, the reactivity order in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the leaving group ability seen in aliphatic systems. uomustansiriyah.edu.iq This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the inductive electron withdrawal of a more electronegative halogen. uomustansiriyah.edu.iq

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromine moiety of the title compound is an excellent handle for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species (formed by the reaction of the boronic acid with the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org For a substrate like "Benzoic acid, 5-bromo-2-(2-propenylthio)-," Suzuki coupling would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-5 position.

| Aryl Bromide | Boronic Acid/Ester | Catalyst System | Product | Yield |

|---|---|---|---|---|

| ortho-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3, K3PO4 | ortho-Benzylaniline | Good to Excellent nih.gov |

| 4-Bromophenol | Phenylboronic acid | Pd(OAc)2, P(o-tolyl)3, K2CO3 | 4-Hydroxybiphenyl | High thieme-connect.de |

| 1-Bromo-4-iodobenzene | Arylboronic acid | PdCl2(dppf), K2CO3 | 4-Bromo-4'-aryl-biphenyl | Site-selective at iodide rsc.org |

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to arylalkynes. The reaction can be carried out under mild conditions, often at room temperature. wikipedia.orgucsb.edu The aryl bromide of the title compound would be expected to readily participate in Sonogashira couplings, providing a route to various alkyne-substituted benzoic acid derivatives.

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Key Feature |

|---|---|---|---|---|

| Aryl Bromide | Terminal Alkyne | Pd(PPh3)4, CuI | Amine (e.g., Et3N) | Classic conditions organic-chemistry.org |

| Aryl Bromide | Phenylacetylene | PdCl2(CH3CN)2, X-Phos | Water, Cs2CO3 | Copper-free, room temp. ucsb.edu |

| Aryl Iodide | Terminal Alkyne | Dendritic Pd(II) complex | Et3N | Copper-free, reusable catalyst wikipedia.org |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgtaylorandfrancis.com This reaction forms a new carbon-carbon bond on one of the sp² carbons of the alkene, typically with high E-selectivity for the product. organic-chemistry.org The aryl bromide in "Benzoic acid, 5-bromo-2-(2-propenylthio)-" could be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C-5 position. The presence of sulfur-containing groups is generally tolerated, and specific sulfur-containing palladacycles have even been developed as effective catalyst precursors for the Heck reaction. nih.gov

| Aryl Halide | Alkene | Catalyst System | Base/Solvent | Yield |

|---|---|---|---|---|

| 3-Bromoindazole | n-Butyl acrylate | Pd(OAc)2, P(o-tol)3 | DABCO, DMF | High beilstein-journals.org |

| Aryl Bromide | Styrene | Sulfur-containing palladacycle | NaOAc, DMA | Good to Excellent nih.gov |

| 4-Bromophenol | Methyl acrylate | Pd(OAc)2, PPh3 | Et3N, Acetonitrile (B52724) | High thieme-connect.de |

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgharvard.edu The resulting aryllithium species can then be quenched with various electrophiles. wikipedia.org

In "Benzoic acid, 5-bromo-2-(2-propenylthio)-," there are three potential directing groups: the carboxylic acid (or its conjugate base, the carboxylate), the thioether, and the bromine atom.

Thioether Group: Thioethers and related sulfur functionalities are known, though relatively weak, directing groups.

Carboxylate Group: The carboxylate group is a powerful DMG, directing metalation to the ortho position.

Bromine Atom: Halogens can direct metalation, but this is generally less favorable.

Given the hierarchy of directing group ability, the carboxylate would be the most powerful DMG, directing lithiation to the C-3 position. uwindsor.ca The thioether at C-2 would reinforce this directing effect. This would lead to a polysubstituted aromatic system upon quenching with an electrophile.

Reactions Involving the Thioether Linkage

The thioether linkage is another reactive site in the molecule, susceptible to oxidation, cleavage, and other transformations.

The sulfur atom in the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidations can be achieved with a variety of oxidizing agents. The oxidation of thiols and thioethers is a fundamental process in biological systems and synthetic chemistry. nih.gov

To Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide under controlled conditions or sodium periodate, are typically used to selectively oxidize the thioether to a sulfoxide without affecting the allyl group.

To Sulfone: Stronger oxidizing agents, like potassium permanganate (B83412) or excess meta-chloroperoxybenzoic acid (m-CPBA), will further oxidize the sulfoxide to the corresponding sulfone.

The oxidation state of the sulfur atom significantly alters the electronic properties of the substituent, with sulfones being potent electron-withdrawing groups.

The thioether bond in "Benzoic acid, 5-bromo-2-(2-propenylthio)-" has two potential points of cleavage: the aryl-sulfur bond and the allyl-sulfur bond.

Aryl-Sulfur Bond Cleavage: The cleavage of aryl thioethers is generally challenging but can be achieved under various conditions, including reductive cleavage with dissolving metals or through transition metal-catalyzed processes. nih.govorganic-chemistry.org

Allyl-Sulfur Bond Cleavage: The allyl-sulfur bond is more labile and can be cleaved under specific conditions. Transition metal catalysts, particularly those based on palladium, are effective for the deallylation of allyl ethers and thioethers. researchgate.netacsgcipr.orgorganic-chemistry.org These reactions often proceed through the formation of a π-allyl-palladium complex, followed by nucleophilic attack to release the thiol. organic-chemistry.org Samarium(II) iodide has also been reported for the selective cleavage of allyl ethers. organic-chemistry.org The cleavage of the allyl group would unmask a thiol functionality at the C-2 position, yielding 5-bromo-2-mercaptobenzoic acid, a valuable intermediate for further synthesis.

Transformations at the Allylic (2-propenyl) Position

The 2-propenyl (or allyl) group is a site of rich chemical reactivity due to the presence of a carbon-carbon double bond and an allylic C-H bond, both of which can participate in a variety of reactions.

The double bond in the 2-propenylthio group is susceptible to electrophilic attack. In reactions with electrophiles (E+), the initial addition typically follows Markovnikov's rule, where the electrophile adds to the terminal carbon (Cγ) of the allyl group, leading to the formation of a more stable secondary carbocation at the internal carbon (Cβ). This carbocation is further stabilized by the adjacent sulfur atom through resonance. The subsequent attack by a nucleophile (Nu-) can then occur at the Cβ position.

For instance, the hydrohalogenation with an acid like HBr would proceed via protonation of the terminal carbon of the double bond. This leads to a secondary carbocation, which is then attacked by the bromide ion to yield the corresponding addition product. The general mechanism for electrophilic addition to an alkene involves the formation of a carbocation intermediate, with the stability of this intermediate dictating the regioselectivity of the reaction. libretexts.orglibretexts.org In the case of conjugated dienes, electrophilic addition can lead to both 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org While the 2-propenylthio group is not a conjugated diene, the principle of forming a stabilized carbocation intermediate is analogous.

The reaction of the double bond with halogens, such as bromine (Br₂), would proceed through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion would lead to the dibrominated product. The regioselectivity of this addition would be influenced by the electronic effects of the sulfur atom and the aromatic ring.

Table 1: Predicted Products of Electrophilic Addition

| Reactant | Electrophile | Nucleophile | Predicted Product |

| Benzoic acid, 5-bromo-2-(2-propenylthio)- | H⁺ | Br⁻ | Benzoic acid, 5-bromo-2-((2-bromopropyl)thio)- |

| Benzoic acid, 5-bromo-2-(2-propenylthio)- | Br⁺ | Br⁻ | Benzoic acid, 5-bromo-2-((2,3-dibromopropyl)thio)- |

It is important to note that the specific reaction conditions, such as the solvent and temperature, can significantly influence the outcome and selectivity of these electrophilic additions.

The allylic system of "Benzoic acid, 5-bromo-2-(2-propenylthio)-" can also participate in radical reactions. These reactions can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis. Two primary pathways for radical reactions are the addition to the double bond and the abstraction of an allylic hydrogen atom.

In the presence of a radical species (R•), addition to the double bond can occur. The radical adds to the terminal carbon, generating a more stable secondary radical at the Cβ position, which is also stabilized by the adjacent sulfur atom. This intermediate can then react further, for example, by abstracting a hydrogen atom from a donor molecule to complete the addition reaction.

Alternatively, the allylic hydrogens on the Cα carbon are susceptible to abstraction by radicals, leading to the formation of a resonance-stabilized allylic radical. This radical can then undergo further reactions, such as coupling with another radical or participating in a chain reaction.

A significant radical-mediated transformation for related compounds is radical cyclization. For instance, 2-alkynylthioanisoles can undergo radical cascade cyclization with α-oxocarboxylic acids to form 3-acylbenzothiophenes. researchgate.net While the target molecule has an alkenyl rather than an alkynyl group, similar radical cyclization pathways onto the aromatic ring could be envisioned under appropriate conditions, potentially leading to the formation of sulfur-containing heterocyclic systems. The generation of acyl radicals from alkenals catalyzed by thiols for intramolecular addition to double bonds is a known atom-economical transformation. organic-chemistry.org

Aryl allyl sulfides are well-known to undergo thermal and catalyzed rearrangement reactions. The most prominent of these is the thio-Claisen rearrangement , a google.comgoogle.com-sigmatropic rearrangement analogous to the Claisen rearrangement of allyl aryl ethers. wikipedia.org Upon heating, "Benzoic acid, 5-bromo-2-(2-propenylthio)-" would be expected to undergo a thio-Claisen rearrangement. This involves the concerted movement of six electrons through a cyclic transition state, leading to the formation of an ortho-substituted thiol. In this specific case, the allyl group would migrate from the sulfur atom to the C3 position of the benzene (B151609) ring, yielding 3-allyl-5-bromo-2-mercaptobenzoic acid. This rearrangement is often irreversible and proceeds with a high degree of regioselectivity. semanticscholar.org

Another important class of rearrangements for allylic sulfur compounds is the google.comgoogle.com-sigmatropic rearrangement . These rearrangements typically occur under different conditions than the thio-Claisen, often involving the formation of a sulfur ylide intermediate which can be generated, for example, by the reaction with a carbene.

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group is a versatile functional handle that allows for a variety of chemical transformations.

The carboxylic acid group of "Benzoic acid, 5-bromo-2-(2-propenylthio)-" can be readily converted into esters and amides.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible equilibrium reaction, and the yield of the ester can be maximized by removing water as it is formed. For example, reaction with methanol (B129727) under acidic conditions would yield methyl 5-bromo-2-(2-propenylthio)benzoate. The modification of the phenolic group of salicylic (B10762653) acid through acylation reactions is a well-established method. nih.gov

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction usually requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). The reaction with an amine, for instance, ethylamine, in the presence of a suitable coupling agent would produce N-ethyl-5-bromo-2-(2-propenylthio)benzamide. The synthesis of various amide derivatives of benzoic acid is a common practice in medicinal chemistry. mdpi.com

Table 2: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents | Product |

| Esterification | Methanol, H₂SO₄ | Methyl 5-bromo-2-(2-propenylthio)benzoate |

| Amidation | Ethylamine, DCC | N-ethyl-5-bromo-2-(2-propenylthio)benzamide |

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to the corresponding primary alcohol , 2-(hydroxymethyl)-4-bromo-1-(2-propenylthio)benzene, can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. Borane (BH₃) complexes, such as BH₃·THF, are also effective for this transformation and are generally more selective than LiAlH₄, not affecting other functional groups as readily.

Reduction to the corresponding aldehyde , 5-bromo-2-(2-propenylthio)benzaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) at low temperatures (Rosenmund reduction is another possibility but might be affected by the sulfur atom). Alternatively, the ester can be reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Acid-Catalyzed Reactions and Decarboxylation Studies

The study of "Benzoic acid, 5-bromo-2-(2-propenylthio)-" reveals a molecule with multiple reactive sites susceptible to chemical transformation under acidic conditions. The primary points of interest for mechanistic investigation are the 2-(2-propenylthio) group, also known as the allylthio group, and the carboxylic acid moiety. The interplay between these functional groups, influenced by the electronic effects of the bromo-substituent on the aromatic ring, dictates the pathways of its acid-catalyzed reactions and decarboxylation.

Acid-Catalyzed Reactions: The Thia-Claisen Rearrangement

Under acidic conditions, the allylthio substituent of "Benzoic acid, 5-bromo-2-(2-propenylthio)-" is expected to be the primary site of reactivity, potentially undergoing a osti.govosti.gov-sigmatropic rearrangement known as the thia-Claisen rearrangement. This type of reaction is well-documented for allyl aryl sulfides and involves the migration of the allyl group from the sulfur atom to a carbon atom of the aromatic ring.

The generally accepted mechanism for the thia-Claisen rearrangement is a concerted, pericyclic process that proceeds through a cyclic transition state. In the case of "Benzoic acid, 5-bromo-2-(2-propenylthio)-", the allyl group would migrate to the ortho-position (C3) of the benzene ring. The reaction is driven by the formation of a more stable aromatic system in the final product. The presence of the carboxylic acid and bromo-substituents can influence the rate and outcome of this rearrangement through their electronic effects on the aromatic ring.

Subsequent to the rearrangement, a tautomerization step would occur to restore aromaticity, leading to the formation of a thiol. This intermediate could then potentially undergo further reactions, such as cyclization with the adjacent carboxylic acid group, especially under harsh acidic conditions or at elevated temperatures.

| Catalyst/Solvent System | Temperature (°C) | Typical Outcome |

| Trifluoroacetic acid | 25-80 | Rearrangement to the ortho-allyl thiol |

| Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | 0-50 | Catalysis of the rearrangement, potential for side reactions |

| High-boiling solvents (e.g., N,N-dimethylaniline) | 150-200 | Thermal rearrangement, often without added acid catalyst |

Decarboxylation Studies

The decarboxylation of benzoic acids, the removal of the carboxyl group as carbon dioxide, is another significant transformation that can be induced under acidic conditions, often at high temperatures. The ease of decarboxylation is highly dependent on the substitution pattern of the aromatic ring.

For "Benzoic acid, 5-bromo-2-(2-propenylthio)-", several factors would influence its propensity to decarboxylate:

The ortho-substituent: The 2-(2-propenylthio) group can exert steric and electronic effects. Generally, ortho-substituents can stabilize the transition state of decarboxylation, thereby facilitating the reaction.

The para-substituent to the carboxyl group: The 5-bromo substituent is in the para-position relative to the point of decarboxylation. Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. This can influence the electron density at the ipso-carbon, affecting the stability of any potential intermediates.

Mechanistically, the decarboxylation of benzoic acids in acidic media is thought to proceed through the protonation of the carboxyl group, followed by the cleavage of the carbon-carbon bond. The stability of the resulting aryl cation or a related intermediate is a key factor in determining the reaction rate.

Research on the decarboxylation of various substituted benzoic acids has provided insights into the reaction kinetics and the influence of different substituents. While direct decarboxylation studies on "Benzoic acid, 5-bromo-2-(2-propenylthio)-" have not been reported, the following table summarizes the general effects of substituents on the decarboxylation of benzoic acids, which can be used to predict the reactivity of the target compound.

| Substituent Position | Substituent Type | Effect on Decarboxylation Rate | Reasoning |

| ortho | Electron-donating or bulky groups | Generally increases | Stabilization of the transition state through electronic or steric effects. |

| ortho | Electron-withdrawing groups | Can increase or decrease | Complex interplay of steric and electronic effects. |

| para | Electron-donating groups | Generally increases | Stabilization of positive charge development on the ring in the transition state. |

| para | Electron-withdrawing groups | Generally decreases | Destabilization of positive charge development on the ring in the transition state. |

Based on this, the 2-(2-propenylthio) group, being a sulfur-containing substituent, might be expected to have a modest influence on the decarboxylation rate. The 5-bromo group, being electron-withdrawing, would likely retard the rate of a simple electrophilic decarboxylation mechanism. However, under specific catalytic conditions, such as those involving transition metals, the bromo-substituent could potentially participate in alternative reaction pathways.

Theoretical and Computational Chemistry Approaches to Benzoic Acid, 5 Bromo 2 2 Propenylthio

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. For Benzoic acid, 5-bromo-2-(2-propenylthio)-, methods like Density Functional Theory (DFT) are particularly well-suited for this purpose. Calculations are typically performed using a specific functional, such as B3LYP or M06-2X, paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules containing elements like bromine and sulfur. nih.govbanglajol.info

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most easily donated (nucleophilicity), while the LUMO is the orbital that most readily accepts an electron (electrophilicity). The energy gap between HOMO and LUMO (Egap) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govnih.gov

For Benzoic acid, 5-bromo-2-(2-propenylthio)-, the HOMO is expected to have significant contributions from the electron-rich sulfur atom and the π-system of the benzene (B151609) ring. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, particularly the π* antibonding orbitals. The bromine atom, being highly electronegative, would also influence the energies and distributions of these orbitals.

DFT calculations on similar molecules, such as bromo-substituted benzoic acid derivatives and aromatic thioethers, provide representative data. nih.govresearchgate.netmdpi.com For instance, a study on 2-amino-5-bromobenzoic acid methyl ester using DFT (B3LYP/6-311++G(d,p)) determined the HOMO and LUMO energies. nih.gov Another study on 2-[(2-substitutedphenyl)carbamoyl] benzoic acids also calculated these frontier orbital energies. researchgate.net

| Analogous Compound | Method | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Reference |

|---|---|---|---|---|---|

| 2-amino-5-bromobenzoic acid methyl ester | B3LYP/6-311++G(d,p) | -6.19 | -1.74 | 4.45 | nih.gov |

| 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | B3LYP/6-31G(d,p) | -8.91 | -3.89 | 5.02 | researchgate.net |

| 4-Bromo-3-(methoxymethoxy) benzoic acid | B3LYP/6-311++G(d,p) | -7.04 | -2.22 | 4.82 | banglajol.info |

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It illustrates regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For Benzoic acid, 5-bromo-2-(2-propenylthio)-, the MEP map would predictably show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic attack or hydrogen bonding. banglajol.infouwosh.edu Conversely, the acidic proton of the carboxyl group would appear as a region of high positive potential (blue). The sulfur atom and the allyl group's double bond would likely show regions of moderate negative potential, while the bromine atom's region would be influenced by its polarizability and electronegativity. Such maps are crucial for understanding intermolecular interactions. uwosh.edu

The flexibility of Benzoic acid, 5-bromo-2-(2-propenylthio)- arises from the rotation around several single bonds: the C-S bond, the S-C bond of the allyl group, and the C-C bond of the allyl group. Conformational analysis using DFT or high-level ab initio methods like MP2 can identify the most stable three-dimensional structures (conformers) and the energy barriers for rotation between them. mdpi.commdpi.com

A potential energy surface scan would be performed by systematically rotating the key dihedral angles. For the thioether linkage, studies on similar molecules show that gauche and anti conformations around the C(aryl)-S-C-C torsion angle often represent energy minima. mdpi.com The orientation of the carboxylic acid group relative to the benzene ring also presents distinct conformers. DFT calculations on thioether-linked dimers have been used to determine rotational barriers, which were found to be in the range of 8-9 kJ/mol for rotation of a phenyl ring. mdpi.com

| Molecule/System | Method | Key Feature | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 6-Thia-14-tetradecanolide | B3LYP/6-31G | Lowest energy conformer | 0.00 | mdpi.com |

| 6-Thia-14-tetradecanolide | B3LYP/6-31G | Second lowest energy conformer | +0.37 | mdpi.com |

| Thioether Cyanobiphenyl Dimer | DFT | Rotational barrier (φ = 0°) | ~2.08 (8.71 kJ/mol) | mdpi.com |

Molecular Dynamics Simulations of Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to model the molecule's behavior over time, providing a dynamic view of its conformational landscape. ucl.ac.uk MD simulations can be performed in a vacuum or, more realistically, in an explicit solvent to understand how interactions with solvent molecules (e.g., water, DMSO) affect its shape and flexibility.

For these simulations, the molecule is typically modeled using a force field like the General Amber Force Field (GAFF). ucl.ac.uk An MD trajectory for Benzoic acid, 5-bromo-2-(2-propenylthio)- in a solvent like chloroform (B151607) or toluene (B28343) would likely show the formation of hydrogen-bonded dimers between two molecules via their carboxylic acid groups. ucl.ac.ukacs.org In solvents with high hydrogen bond acceptor ability, the solvent would interact directly with the carboxylic acid, disrupting self-association. acs.org The simulation would also reveal the preferred orientations of the flexible allylthio group and how its movement is influenced by the surrounding solvent molecules.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a powerful tool for mapping the energy profile of a chemical reaction. This involves locating the structures of reactants, products, and, most importantly, the high-energy transition state (TS) that connects them. The energy difference between the reactants and the TS is the activation energy, which determines the reaction rate.

For Benzoic acid, 5-bromo-2-(2-propenylthio)-, several reactions could be modeled. For example, the addition of an electrophile to the allyl double bond or the sulfur atom could be investigated. DFT calculations would be used to optimize the geometry of the transition state for such a reaction and calculate its energy. Studies on the Rh(III)-catalyzed C-H olefination of benzoic acid derivatives have successfully used DFT (BP86/def2-SVP) to model the structure of ortho-metalated intermediates, demonstrating the utility of this approach in understanding complex reaction mechanisms. nih.gov Similarly, DFT has been used to evaluate antioxidant reaction mechanisms for benzoic acid hybrids, such as hydrogen atom transfer (HAT) or sequential electron transfer proton transfer (SETPT), by calculating bond dissociation energies (BDE) and ionization potentials (IP). mdpi.com

Predictive Modeling of Molecular Interactions and Binding Affinities (for non-human biological targets)

Computational docking is a method used to predict the preferred orientation and binding affinity of one molecule to the active site of a second, typically a protein. While no specific studies modeling the interaction of Benzoic acid, 5-bromo-2-(2-propenylthio)- with biological targets are available, the methodology can be described based on related work. For instance, research on 2-(arylthio)benzoic acids as inhibitors of the fat mass and obesity-associated protein (FTO) established structure-activity relationships, which are rooted in molecular interactions. researchgate.net

A hypothetical docking study of our target molecule with a non-human enzyme would involve:

Obtaining the 3D crystal structure of the target protein.

Generating a low-energy 3D conformation of Benzoic acid, 5-bromo-2-(2-propenylthio)-.

Using a docking program (e.g., AutoDock, GOLD) to place the ligand into the protein's binding site in multiple possible orientations and conformations.

Scoring the resulting poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) to estimate the binding affinity. The sulfur atom could act as a hydrogen bond acceptor, while the aromatic ring could engage in π-π stacking or thiol-aromatic interactions with protein residues. nih.govacs.org

This predictive modeling helps to prioritize compounds for further experimental testing in fields like agrochemical or veterinary drug discovery.

Spectroscopic Property Prediction using Computational Models

Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For "Benzoic acid, 5-bromo-2-(2-propenylthio)-", theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These computational approaches allow for a detailed analysis of the molecule's electronic structure and its response to electromagnetic radiation, thereby predicting its spectral signatures.

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For instance, methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed for geometry optimization and frequency calculations of similar benzoic acid derivatives. researchgate.net For more precise electronic spectra predictions, Time-Dependent DFT (TD-DFT) is the method of choice. researchgate.net

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR spectra through computational models involves calculating the isotropic magnetic shielding constants of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a frequently used approach for this purpose. researchgate.net The chemical shifts (δ) are then determined by referencing these shielding constants to a standard, typically tetramethylsilane (B1202638) (TMS).

While specific computational data for "Benzoic acid, 5-bromo-2-(2-propenylthio)-" is not available in the searched literature, we can infer the expected chemical shifts based on the electronic environment of the protons and carbons. The aromatic protons would appear in the downfield region, influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the electron-donating nature of the thioether linkage. The allyl group protons would exhibit characteristic shifts for vinylic and allylic positions. Similarly, the ¹³C chemical shifts would reflect the varied electronic environments of the carboxylic acid carbon, the aromatic carbons attached to the substituents, and the carbons of the propenylthio group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Benzoic acid, 5-bromo-2-(2-propenylthio)- (Illustrative data based on computational chemistry principles for similar structures)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| COOH | ~11-13 |

| Aromatic-H | ~7.5-8.2 |

| Allyl-CH= | ~5.8-6.0 |

| Allyl=CH₂ | ~5.0-5.2 |

| Allyl-S-CH₂ | ~3.5-3.7 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Benzoic acid, 5-bromo-2-(2-propenylthio)- (Illustrative data based on computational chemistry principles for similar structures)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~165-170 |

| Aromatic C-COOH | ~130-135 |

| Aromatic C-S | ~138-142 |

| Aromatic C-Br | ~115-120 |

| Aromatic C-H | ~125-135 |

| Allyl -CH= | ~130-135 |

| Allyl =CH₂ | ~115-120 |

| Allyl S-CH₂ | ~35-40 |

Predicted Infrared (IR) and Raman Spectroscopy

Computational models can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. These calculations are typically performed on the optimized molecular geometry. The predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

For "Benzoic acid, 5-bromo-2-(2-propenylthio)-", key predicted vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the aromatic C-C stretching vibrations, the C-H stretches of the aromatic ring and the allyl group, and the C-S and C-Br stretching frequencies. The calculated IR and Raman intensities help in distinguishing between different vibrational modes.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for Benzoic acid, 5-bromo-2-(2-propenylthio)- (Illustrative data based on computational chemistry principles for similar structures)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | ~3400-3500 (monomer), ~2500-3300 (dimer) | Broad, Strong (IR) |

| C-H stretch (Aromatic) | ~3050-3100 | Medium (IR), Strong (Raman) |

| C-H stretch (Allyl) | ~3000-3100 (vinylic), ~2900-2950 (allylic) | Medium (IR) |

| C=O stretch (Carboxylic acid) | ~1700-1750 | Very Strong (IR) |

| C=C stretch (Aromatic) | ~1580-1610 | Medium-Strong (IR & Raman) |

| C=C stretch (Allyl) | ~1640-1650 | Medium (IR), Strong (Raman) |

| C-S stretch | ~650-750 | Weak-Medium (IR) |

| C-Br stretch | ~500-600 | Medium-Strong (IR) |

Predicted UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. researchgate.net It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities, respectively. The solvent environment can significantly influence the UV-Vis spectrum and can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). rsc.orgrsc.org

For "Benzoic acid, 5-bromo-2-(2-propenylthio)-", the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the benzene ring and the allyl group, as well as n→π* transitions involving the non-bonding electrons of the oxygen and sulfur atoms. The substitution pattern on the benzene ring will cause shifts in the absorption bands compared to unsubstituted benzoic acid. researchgate.net

Table 4: Predicted UV-Visible Absorption Maxima (λmax, nm) for Benzoic acid, 5-bromo-2-(2-propenylthio)- (Illustrative data based on computational chemistry principles for similar structures)

| Electronic Transition | Predicted λmax (nm) | Nature of Transition |

|---|---|---|

| Band 1 | ~280-300 | π→π |

| Band 2 | ~230-250 | π→π |

| Band 3 | ~320-340 | n→π* |

Mechanistic Insights into the Biological Activity of Benzoic Acid, 5 Bromo 2 2 Propenylthio in in Vitro and Cellular Models

Identification of Potential Biological Targets through Ligand-Based and Structure-Based Approaches (In Silico Screening)

In the absence of direct in silico studies for Benzoic acid, 5-bromo-2-(2-propenylthio)-, its potential biological targets can be inferred by examining its structural motifs and the known activities of analogous compounds. The molecule combines a substituted benzoic acid core with a thioether side chain, features that are common in various biologically active agents.

In silico screening and molecular docking studies on other substituted benzoic acid derivatives have successfully identified them as potential inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are relevant in neurodegenerative diseases. nih.gov For instance, certain tetrahydroisoquinolynyl-benzoic acid derivatives have shown promising binding affinities for these enzymes in computational models. nih.gov Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have been analyzed in silico, revealing favorable interactions and binding affinity with the COX-2 receptor, suggesting anti-inflammatory potential. mdpi.com

Furthermore, computational tools are frequently used to predict the activity of various heterocyclic compounds. Thiazole-based sulfonamides, for example, have been docked against carbonic anhydrase, with their binding affinity and interaction with the receptor's active site being successfully predicted. nih.gov Studies on 1,3,4-thiadiazole (B1197879) derivatives have identified potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.com These studies often utilize Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations to estimate binding free energies, providing a quantitative measure of ligand-target affinity. mdpi.com

Given these precedents, a hypothetical in silico screening of Benzoic acid, 5-bromo-2-(2-propenylthio)- would likely focus on targets such as:

Kinases: The thioether and aromatic moieties are found in many kinase inhibitors.

Carbonic Anhydrases: The benzoic acid structure is a known scaffold for CA inhibitors. nih.gov

Cyclooxygenases (COX): The benzoic acid core is related to non-steroidal anti-inflammatory drugs (NSAIDs).

Receptors involved in cancer signaling: Such as VEGFR-2, given the activity of other sulfur-containing heterocycles. mdpi.comwikipedia.org

The following table summarizes potential targets and the computational methods used to identify them for structurally related compound classes.

| Compound Class | Potential Target(s) | In Silico Method(s) Used |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase (AChE), Carbonic Anhydrases (hCA I, hCA II) | Molecular Docking (Glide XP), MM-GBSA |

| 5-Acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase-2 (COX-2) | Molecular Docking, Bioactivity Prediction |

| Thiazole-based sulfonamide derivatives | Carbonic Anhydrase | Molecular Docking (MOE) |

| 1,3,4-Thiadiazole derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Molecular Docking, MM-GBSA, DFT Calculations |

Enzymatic Inhibition or Activation Studies (Cell-Free Systems)

Based on its structural components, Benzoic acid, 5-bromo-2-(2-propenylthio)- is a candidate for modulating the activity of several enzyme families in cell-free assays.

Inhibition of Carbonic Anhydrases and Acetylcholinesterase: Research on novel benzoic acid derivatives has demonstrated significant inhibitory activity against human carbonic anhydrase isoforms (hCA I and II) and acetylcholinesterase (AChE). nih.gov For example, specific tetrahydroisoquinolynyl-benzoic acid derivatives have exhibited K_I (inhibition constant) values in the low nanomolar range against these enzymes, indicating potent inhibition. nih.gov This suggests that the benzoic acid scaffold is a key pharmacophore for interacting with the active sites of these enzymes.

Inhibition of Fatty Acid Biosynthesis: Studies on pyrazole (B372694) derivatives containing a benzoic acid moiety have identified them as potent inhibitors of fatty acid biosynthesis (FAB) in bacteria. nih.gov These compounds showed minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against various bacterial strains, and their mode of action was confirmed through CRISPRi studies. nih.gov